Atazanavir-d18

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

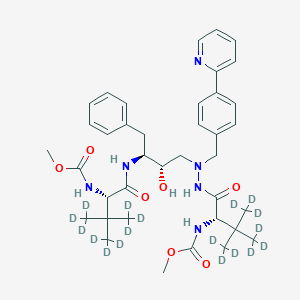

Structure

2D Structure

Propiedades

IUPAC Name |

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-AAPVVJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648856 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-52-7 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Atazanavir-d18, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document outlines its chemical properties, and applications in research, and provides a foundational understanding for its use in experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled version of Atazanavir, an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] In this compound, eighteen hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, where it is often used as an internal standard for quantitative analysis of Atazanavir in biological samples.[1] The substitution of hydrogen with deuterium results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[1]

Chemical Structure and Properties

Atazanavir is a selective inhibitor of the HIV-1 protease, an enzyme critical for the virus's replication cycle.[1][4] The chemical structure of Atazanavir is complex, featuring multiple chiral centers. The deuteration in this compound is strategically placed on positions that are less likely to affect its biological activity, typically on methyl and other alkyl groups.

Chemical Structure of Atazanavir

The systematic IUPAC name for Atazanavir is methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[5]

Deduced Chemical Structure of this compound

Below is a logical relationship diagram illustrating the connection between Atazanavir and its deuterated form.

Caption: Logical workflow from the parent drug to its deuterated analog and application.

Quantitative Data Summary

The key quantitative data for Atazanavir and this compound are summarized in the table below for easy comparison.

| Property | Atazanavir | This compound |

| Molecular Formula | C38H52N6O7[5][6] | C38H34D18N6O7[7] |

| Molecular Weight | 704.9 g/mol [5][6] | 722.98 g/mol [7] |

| CAS Number | 198904-31-3[5][6] | 1092540-52-7[7] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or use of this compound are proprietary and not publicly available, a general methodology for its application as an internal standard in quantitative bioanalysis can be outlined.

General Protocol for Quantitative Analysis using LC-MS/MS

This protocol describes a typical workflow for the quantification of Atazanavir in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Experimental workflow for quantifying Atazanavir using its deuterated internal standard.

Methodology:

-

Sample Preparation:

-

A known concentration of this compound is spiked into the biological sample.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The supernatant is further purified using solid-phase extraction (SPE) to remove interfering substances.

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an LC system for chromatographic separation of Atazanavir and this compound from other matrix components.

-

The separated analytes are introduced into a tandem mass spectrometer.

-

Specific precursor-to-product ion transitions for both Atazanavir and this compound are monitored in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

-

Data Analysis:

-

The peak areas for both Atazanavir and this compound are determined from the chromatograms.

-

A ratio of the peak area of Atazanavir to the peak area of this compound is calculated.

-

A calibration curve is generated by analyzing a series of standards with known concentrations of Atazanavir and a constant concentration of this compound.

-

The concentration of Atazanavir in the unknown sample is determined by interpolating its peak area ratio onto the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers in the field of HIV pharmacology and drug development. Its use as an internal standard ensures accurate and precise quantification of Atazanavir in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This guide provides a foundational understanding of its chemical nature and application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atazanavir - Wikipedia [en.wikipedia.org]

- 3. Atazanavir: MedlinePlus Drug Information [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Atazanavir-d8, a deuterated analog of the HIV protease inhibitor Atazanavir. The strategic incorporation of deuterium at specific metabolic sites can alter the drug's pharmacokinetic profile, potentially leading to improved therapeutic efficacy. This document details the probable synthetic pathway, including the preparation of key deuterated intermediates, and outlines robust purification and analytical methodologies.

Overview of Atazanavir and the Rationale for Deuteration

Atazanavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. It functions by inhibiting the viral protease, an enzyme essential for the maturation of new, infectious virions. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to modify the metabolic fate of pharmaceuticals. This modification can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, leading to a longer half-life and potentially reduced dosing frequency or improved safety profile. In Atazanavir, the most likely sites for metabolic oxidation, and therefore logical candidates for deuteration, are the tert-butyl group of the L-tert-leucine moiety and the phenyl group of the 2-amino-1-phenylbutane core. For the purposes of this guide, Atazanavir-d8 is presumed to contain five deuterium atoms on the phenyl ring and three deuterium atoms on one of the methyl groups of the tert-butyl moiety.

Proposed Synthesis of Atazanavir-d8

The synthesis of Atazanavir-d8 is a multi-step process that requires the preparation of two key deuterated intermediates: N-(methoxycarbonyl)-L-tert-leucine-d3 (III) and (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) . These intermediates are then coupled to form the core structure of the deuterated drug.

Synthesis of Key Deuterated Intermediates

2.1.1. Synthesis of N-(methoxycarbonyl)-L-tert-leucine-d3 (III)

The synthesis of the deuterated tert-leucine fragment can be achieved starting from L-leucine. A plausible route involves the protection of the amino group, followed by deuteration and subsequent conversion to the desired N-methoxycarbonyl derivative.

Experimental Protocol: Synthesis of N-(methoxycarbonyl)-L-tert-leucine-d3 (III)

-

Protection of L-leucine: L-leucine is first protected, for example, as its N-Boc derivative, using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide.

-

Deuteration: The protected L-leucine is then subjected to a deuteration reaction. This can be achieved using a strong base such as lithium diisopropylamide (LDA) in the presence of a deuterium source like deuterium oxide (D₂O) or a deuterated alkyl halide (e.g., CD₃I). The reaction conditions are optimized to achieve selective deuteration of one of the methyl groups of the isobutyl side chain.

-

Deprotection and N-methoxycarbonylation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting deuterated L-leucine is then reacted with methyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to yield N-(methoxycarbonyl)-L-tert-leucine-d3.

2.1.2. Synthesis of (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)

This intermediate is synthesized starting from commercially available deuterated benzaldehyde (benzaldehyde-d5).

Experimental Protocol: Synthesis of (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI)

-

Wittig Reaction: Benzaldehyde-d5 undergoes a Wittig reaction with a suitable phosphorus ylide to introduce the butene backbone.

-

Epoxidation: The resulting alkene is then subjected to an asymmetric epoxidation, for example, using a Sharpless epoxidation, to introduce the desired stereochemistry.

-

Ring-opening and Protection: The epoxide is opened with a nitrogen nucleophile, such as an azide, followed by reduction to the amine. The amino group is then protected (e.g., with a Boc group).

-

Chlorination and Deprotection: The hydroxyl group is converted to a chloride, for instance, using thionyl chloride. Finally, the Boc protecting group is removed under acidic conditions to yield the hydrochloride salt of the desired product.

Final Assembly of Atazanavir-d8

The final steps involve the coupling of the two deuterated intermediates.

Experimental Protocol: Synthesis of Atazanavir-d8 (VIII)

-

Coupling Reaction: N-(methoxycarbonyl)-L-tert-leucine-d3 (III) is activated, for example, using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to its acid chloride. The activated species is then reacted with (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) in the presence of a base to form an amide bond.

-

Hydrazine Coupling: The resulting intermediate is then reacted with a protected hydrazine derivative, such as tert-butyl carbazate, followed by coupling with 2-(4-bromomethylphenyl)pyridine.

-

Final Deprotection and Acylation: The final steps involve the removal of any remaining protecting groups and acylation of the second nitrogen of the hydrazine moiety with another molecule of activated N-(methoxycarbonyl)-L-tert-leucine-d3.

Purification of Atazanavir-d8

The crude Atazanavir-d8 obtained from the synthesis requires rigorous purification to remove unreacted starting materials, by-products, and diastereomeric impurities. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the initial purification of Atazanavir-d8.

Experimental Protocol: RP-HPLC Purification

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is typically used for elution.

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for monitoring the elution of Atazanavir-d8.

-

Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Crystallization

Following chromatographic purification, crystallization is often employed to obtain a highly pure, crystalline solid of Atazanavir-d8.

Experimental Protocol: Crystallization

A suitable solvent system for crystallization is determined through solubility studies. Common solvents include ethanol, isopropanol, and mixtures with water or heptane. The purified Atazanavir-d8 is dissolved in a minimal amount of the hot solvent, and the solution is slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Atazanavir-d8.

Table 1: Synthesis Yields of Key Intermediates and Final Product

| Step | Compound | Starting Material(s) | Expected Yield (%) |

| 1 | N-(methoxycarbonyl)-L-tert-leucine-d3 (III) | L-leucine, Deuterating agent, Methyl chloroformate | 60-70 |

| 2 | (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) | Benzaldehyde-d5 | 40-50 |

| 3 | Atazanavir-d8 (VIII) | N-(methoxycarbonyl)-L-tert-leucine-d3 (III), (2S,3S)-3-Amino-1-chloro-2-hydroxy-4-(phenyl-d5)-butane hydrochloride (VI) | 50-60 |

Table 2: Purity and Analytical Data for Atazanavir-d8

| Parameter | Method | Specification |

| Purity (by HPLC) | RP-HPLC | ≥ 99.5% |

| Diastereomeric Purity | Chiral HPLC | ≥ 99.8% |

| Mass Spectrum (m/z) | ESI-MS | [M+H]⁺ = 713.4 |

| ¹H NMR | NMR | Conforms to structure |

| Deuterium Incorporation | Mass Spec | ≥ 98% |

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and purification of Atazanavir-d8.

Caption: Overall workflow for the synthesis and purification of Atazanavir-d8.

Caption: Logical flow of the purification process for Atazanavir-d8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. It is intended to be a comprehensive resource for researchers utilizing this stable isotope-labeled compound in their studies, particularly in pharmacokinetic and bioanalytical assays. While the initial request specified Atazanavir-d18, extensive market research indicates that Atazanavir-d5 is the commercially available deuterated form for research purposes.

Introduction to Atazanavir and its Deuterated Analog

Atazanavir is an azapeptide protease inhibitor that selectively inhibits the virus-specific processing of viral Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions.[1][2] It is a critical component of highly active antiretroviral therapy (HAART). Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by mass spectrometry. Atazanavir-d5, with five deuterium atoms, serves as an ideal internal standard for such applications due to its similar physicochemical properties to the unlabeled drug and its distinct mass, allowing for precise differentiation in mass spectrometric analyses.[3]

Commercial Suppliers and Product Specifications

Atazanavir-d5 is available from several reputable suppliers of research chemicals. The following tables summarize the key product specifications from various vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Table 1: General Product Information for Atazanavir-d5

| Supplier | Product Code/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Toronto Research Chemicals (TRC) | TRC-A790052-1MG | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 |

| Santa Cruz Biotechnology (SCBT) | sc-218498 | 1132747-14-8 (unlabeled) | C₃₈H₄₇D₅N₆O₇ | 709.89 |

| MedchemExpress | HY-17367S | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.89 |

| Cleanchem | CL-ATA-80 | 1132747-14-8 | C₃₈H₄₇D₅N₆O₇ | 709.9 |

| LGC Standards | TRC-A790050 | 1132747-14-8 | Not Specified | Not Specified |

Table 2: Reported Purity and Physical Properties

| Supplier | Purity | Appearance | Storage Temperature |

| Toronto Research Chemicals (TRC) | >95% (HPLC)[4] | White to Off-White Solid[1] | -20°C[5] |

| Santa Cruz Biotechnology (SCBT) | Not specified | Not specified | Not specified |

| MedchemExpress | Not specified | Not specified | -20°C (3 years) |

| Cleanchem | Not specified | Not specified | Store in a cool, dry place[6] |

| LGC Standards | >95% (HPLC)[7] | Not specified | -20°C[7] |

Experimental Protocols: Quantification of Atazanavir in Human Hair using Atazanavir-d5

The following is a detailed methodology for the quantification of Atazanavir in human hair samples using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with Atazanavir-d5 as an internal standard. This protocol is adapted from a validated method published in a peer-reviewed journal.[3]

1. Materials and Reagents:

-

Atazanavir sulfate reference standard (U.S. Pharmacopeia)[3]

-

Atazanavir-d5 internal standard (Toronto Research Chemicals, Inc.)[3]

-

Acetonitrile (ACN), Methanol (MeOH), Acetic acid, Ethyl acetate (EA), Methyl tert-butyl ether (MTBE), Sodium hydroxide (NaOH), Sodium phosphate dibasic anhydrous (Thermo Fisher)[3]

-

Trifluoroacetic acid (TFA) (Acros Organics)[3]

-

Ammonium acetate (Spectrum Chemical)[3]

-

Deionized water (NANOpure II water purification system)[3]

2. Preparation of Stock and Working Solutions: [3]

-

Atazanavir Stock Solution (1.00 mg/mL): Dissolve Atazanavir sulfate in 100% MeOH.

-

Atazanavir Working Solutions: Dilute the stock solution with 50% MeOH to prepare high (4.00 µg/mL) and low (0.100 µg/mL) working solutions for calibration standards and quality controls.

-

Atazanavir-d5 Internal Standard Stock Solution (1.00 mg/mL): Dissolve Atazanavir-d5 in 100% MeOH.

-

Atazanavir-d5 Internal Standard Working Solution (0.200 µg/mL): Dilute the stock solution with 50% MeOH.

-

Storage: Stock and working solutions are stable for at least 6 months at 4°C.

3. Sample Preparation (Hair Extraction):

-

Decontaminate hair samples by washing with an appropriate solvent to remove external contaminants.

-

Dry the hair samples thoroughly.

-

Weigh approximately 10 mg of hair into a glass tube.

-

Add the Atazanavir-d5 internal standard working solution.

-

Perform liquid-liquid extraction using an optimized solvent system (e.g., a mixture of ethyl acetate and methanol).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

4. LC/MS/MS Analysis: [3]

-

LC Column: BDS C-18 column (5 µm, 4.6 × 100 mm).

-

Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

-

Flow Rate: 0.8 mL/min.

-

Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Atazanavir: MH+ m/z 705.3 to m/z 168.0

-

Atazanavir-d5: MH+ m/z 710.2 to m/z 168.0

-

5. Calibration and Quantification:

-

Prepare a calibration curve by spiking blank hair matrix with known concentrations of Atazanavir.

-

The linear range for this assay was reported to be 0.0500 ng to 20.0 ng of Atazanavir per mg of hair.[3]

-

The ratio of the peak area of Atazanavir to the peak area of Atazanavir-d5 is used for quantification.

Visualizations

Chemical Structure of Atazanavir-d5

Caption: Conceptual structure of Atazanavir-d5, highlighting the deuterated phenyl group.

Experimental Workflow for Atazanavir Quantification

Caption: Workflow for the quantification of Atazanavir in hair using Atazanavir-d5 as an internal standard.

Logical Relationship: Use of Internal Standard in Mass Spectrometry

Caption: The role of Atazanavir-d5 as an internal standard for accurate quantification.

Conclusion

Atazanavir-d5 is a critical tool for researchers in the field of HIV pharmacology and drug development. Its commercial availability and well-documented use as an internal standard in bioanalytical methods, such as the one detailed in this guide, enable the precise and accurate quantification of Atazanavir in various biological matrices. This guide provides a foundational understanding of the technical specifications, commercial sources, and a practical experimental workflow to aid researchers in their study design and execution.

References

- 1. labmix24.com [labmix24.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 5. Atazanavir-D5 | 1132747-14-8 [amp.chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the isotopic stability of Atazanavir-d18 in various solution-based environments. While specific experimental data on the isotopic stability of this compound is not publicly available, this document outlines a robust framework for such an investigation based on established principles of hydrogen-deuterium exchange (HDX) and advanced analytical techniques. The guide details hypothetical experimental protocols, data interpretation, and visualizations to aid researchers in designing and executing stability studies for deuterated pharmaceutical compounds.

Introduction: The Significance of Isotopic Stability

Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical research, particularly in pharmacokinetic studies and as internal standards in bioanalytical assays. The substitution of hydrogen with deuterium can alter a drug's metabolic profile, often leading to improved pharmacokinetic properties due to the kinetic isotope effect (KIE).[1][2][3] The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[1][2]

However, the utility of deuterated compounds is contingent upon their isotopic stability. The potential for deuterium atoms to exchange with protons from the surrounding solvent (a process known as back-exchange) can compromise the integrity of the labeled compound, impacting the accuracy of analytical measurements and the intended therapeutic effect. Therefore, a thorough understanding of the isotopic stability of this compound under various solution conditions is critical for its reliable application.

This guide presents a recommended approach for evaluating the isotopic stability of this compound in solution, focusing on the influence of pH, temperature, and solvent composition.

Principles of Hydrogen-Deuterium Exchange (HDX)

Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the solvent, or vice versa.[4] The rate of this exchange is influenced by several factors:

-

Solvent Accessibility: Deuterium atoms that are more exposed to the solvent will exchange more rapidly.[5]

-

pH: The exchange process can be catalyzed by both acids and bases. The rate of exchange for many organic molecules is slowest at a specific pH (often in the acidic range) and increases at higher or lower pH values.[4][5][6]

-

Temperature: Higher temperatures provide more energy for the exchange reaction to occur, thus increasing the rate of exchange.[5][6]

-

Chemical Environment: The specific location of the deuterium atom within the molecule and the nature of the adjacent functional groups can influence its lability.

For this compound, the stability of the deuterium labels will depend on their position on the molecule and the conditions of the solution in which it is dissolved.

Proposed Experimental Protocol for Isotopic Stability Assessment

The following is a detailed, hypothetical experimental protocol for assessing the isotopic stability of this compound in solution.

Materials and Reagents

-

This compound (isotopic purity > 98%)

-

Protiated solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) of HPLC or LC-MS grade

-

Buffer solutions: Phosphate buffers at pH 4.0, 7.4, and 9.0

-

Formic acid (for sample quenching)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system

-

NMR spectrometer (≥ 400 MHz)

Experimental Workflow

The proposed workflow for assessing the isotopic stability of this compound is depicted in the following diagram.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioscientia.de [bioscientia.de]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Atazanavir-d18. The information herein is essential for the development of robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This guide details experimental protocols, presents quantitative data in a clear format, and offers a visual representation of the proposed fragmentation pathway.

Introduction

Atazanavir is an azapeptide protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification of the drug in biological matrices by mass spectrometry. Understanding the fragmentation pattern of this compound is fundamental for optimizing detection parameters and ensuring method specificity. This guide is based on the well-established fragmentation of unlabeled atazanavir and logical inferences for its heavily deuterated analog.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific literature for the analysis of atazanavir and its deuterated analogs.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment : To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., this compound in methanol).

-

Lysis/Precipitation : Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes.

-

SPE Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM pH 6.0 phosphate buffer.

-

Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 100 mM pH 6.0 phosphate buffer, followed by 1 mL of methanol.

-

Elution : Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution :

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 5 µL

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) : See Table 1 for specific transitions.

Quantitative Data: Precursor and Product Ions

The mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) of atazanavir and its deuterated analogs, along with their major product ions observed in collision-induced dissociation (CID), are summarized below. The proposed values for this compound are based on a plausible labeling pattern where the deuterium atoms are located on the two tert-butyl groups (18 hydrogens).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Atazanavir | 705.5 | 168.1 | Unlabeled drug. |

| Atazanavir-d5 | 710.5 | 168.1 | Deuterium labels are not on the m/z 168.1 fragment. |

| This compound (Proposed) | 723.6 | 168.1 | Assuming deuterium labeling on the two tert-butyl groups. |

Proposed Fragmentation Pathway of this compound

The fragmentation of atazanavir is characterized by the cleavage of the central part of the molecule. The most abundant product ion at m/z 168.1 corresponds to the N-tert-butyl-2-amino-3-phenylpropane moiety. Given that the deuterium labels in Atazanavir-d5 do not affect this fragment, it is highly probable that the same holds true for this compound, assuming the common labeling on the tert-butyl groups attached to the carbamate moieties.

Caption: Proposed CID fragmentation of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix is depicted below.

Caption: LC-MS/MS analytical workflow.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocols and fragmentation data serve as a valuable resource for the development and validation of sensitive and specific bioanalytical methods. The proposed fragmentation pathway for this compound, based on established principles, offers a strong starting point for method optimization. Researchers are encouraged to confirm these fragmentation patterns empirically using their specific instrumentation.

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir is a crucial protease inhibitor used in antiretroviral therapy for the treatment of HIV infection. Therapeutic Drug Monitoring (TDM) of Atazanavir is essential to ensure its efficacy and safety, as plasma concentrations can vary significantly among patients. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for quantifying drugs in complex biological matrices.

The accuracy of LC-MS/MS quantification is greatly enhanced by the use of a stable isotope-labeled internal standard (IS). An ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, but is distinguishable by mass. Atazanavir-d18, a deuterated analog of Atazanavir, serves as an excellent internal standard. It compensates for variations in sample preparation, injection volume, and matrix effects, ensuring a robust and reliable bioanalytical method. This document provides a detailed protocol and performance data for the quantification of Atazanavir using this compound as an internal standard. While the specific mass transitions for this compound must be determined empirically, this note will utilize data from closely related deuterated analogs like Atazanavir-d5 as a validated reference.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: Atazanavir sulfate, this compound (or appropriate deuterated analog, e.g., Atazanavir-d5).

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade).

-

Acids: Formic Acid (99+% pure), Acetic Acid.

-

Salts: Ammonium Acetate, Ammonium Formate.

-

Water: Type 1 Ultrapure Water.

-

Matrix: Blank human plasma (or other relevant biological matrix).

Preparation of Stock and Working Solutions

-

Atazanavir Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Atazanavir sulfate in methanol to achieve a final concentration of 1.0 mg/mL.

-

Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 1.0 mg/mL.[1]

-

Atazanavir Working Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create a series of working solutions for calibration standards and quality controls (QCs).

-

IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration suitable for spiking into all samples (e.g., 200 ng/mL).[1] Store all stock and working solutions at 4°C.[1]

Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare calibration standards by spiking appropriate amounts of the Atazanavir working solutions into blank human plasma to achieve a concentration range of approximately 5.0 to 6000 ng/mL.[2][3]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 3000, and 4500 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples and requires a small sample volume (50-100 µL).[2][4]

-

Pipette 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution to all tubes except the blank matrix sample.

-

Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[5]

-

Vortex each tube for 3 minutes to ensure thorough mixing.

-

Centrifuge the samples at 16,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]

Data and Results

LC-MS/MS Instrumentation and Conditions

The following table summarizes a typical set of parameters for the analysis.

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity) |

| Column | C18 Column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm)[2][3] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0[2][3] |

| Mobile Phase B | Acetonitrile[2][3] |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 40°C[5] |

| Injection Volume | 10 µL[4] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transition: ATV | m/z 705.3 → 168.0 (Example)[1] |

| MRM Transition: IS | m/z 710.2 → 168.0 (For Atazanavir-d5)[1]. Note: The precursor ion for this compound will be higher and must be optimized. |

Method Performance

The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

|---|---|

| Calibration Range | 5.0 – 6000 ng/mL[2][3] |

| Regression Model | Weighted Linear (1/x²) |

| Correlation Coefficient (r) | > 0.99[1] |

| LLOQ | 5.0 ng/mL |

Table 3: Inter- and Intra-Day Precision and Accuracy Data is typically presented as the percent coefficient of variation (%CV) for precision and percent relative error (%RE) for accuracy.

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |

| Low | 15 | < 7.3% | 91.3% to 104.4% | < 10.8% | -4.00% to 2.00% |

| Medium | 3000 | < 7.3% | 91.3% to 104.4% | < 10.8% | -4.00% to 2.00% |

| High | 4500 | < 7.3% | 91.3% to 104.4% | < 10.8% | -4.00% to 2.00% |

| (Data synthesized from reported validation studies)[1][2] |

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.

Caption: LC-MS/MS experimental workflow for Atazanavir quantification.

Principle of Internal Standard Quantification

This diagram illustrates how a stable isotope-labeled internal standard corrects for experimental variability.

Caption: The internal standard principle for accurate quantification.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV infection. Therapeutic drug monitoring of atazanavir in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of atazanavir in human plasma using a stable isotope-labeled internal standard, Atazanavir-d18, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the chemical and physical properties of the analyte, correcting for variability during sample preparation and analysis, thus ensuring a robust and accurate high-throughput assay.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for atazanavir analysis in human plasma. These values are representative of methods employing solid-phase extraction and a deuterated internal standard.

| Parameter | Typical Value |

| Linearity Range | 1.0 - 6000 ng/mL[2][3] |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL[4] |

| Intra-day Accuracy | 99 - 102%[4] |

| Inter-day Accuracy | 99 - 102%[4] |

| Intra-day Precision (%CV) | < 4%[4] |

| Inter-day Precision (%CV) | < 4%[4] |

| Mean Recovery | 84.9%[3] |

| Absolute Matrix Effect | 93.2%[3] |

Experimental Protocols

This section details the methodology for the extraction and quantification of atazanavir in plasma samples.

Materials and Reagents

-

Atazanavir reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4]

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of atazanavir and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the atazanavir stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 10, 100, 500, 1000, 5000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on automated solid-phase extraction for high-throughput analysis.[4]

-

Sample Pre-treatment: To 50 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute atazanavir and the internal standard from the cartridges with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

HPLC System: A UPLC or HPLC system capable of binary gradient elution.

-

Analytical Column: A C18 column (e.g., Hypersil Gold C18, 50mm x 4.6mm, 5µm).[3]

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common isocratic mobile phase is 5mM ammonium formate in water:methanol (10:90, v/v).[3]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atazanavir: m/z 705.4 → 168.2[5]

-

This compound (IS): m/z 723.5 → 168.2 (Note: The precursor ion for d18 is calculated by adding 18 Da to the mass of atazanavir. The product ion is assumed to be the same non-deuterated fragment for simplicity and robustness, a common practice with stable isotope-labeled standards).

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both atazanavir and this compound.

-

Data Analysis

Quantify atazanavir concentrations by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the plasma sample analysis workflow.

Caption: Workflow for this compound analysis in plasma.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

References

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atazanavir-d18, a stable isotope-labeled internal standard, in critical areas of HIV research. The primary application of this compound is to ensure the accuracy and precision of analytical methods used to quantify the antiretroviral drug Atazanavir in biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

Bioanalytical Method Validation using this compound

This compound serves as an ideal internal standard for the quantification of Atazanavir in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Atazanavir, but its increased mass allows for clear differentiation by the mass spectrometer, ensuring reliable quantification.

Table 1: Summary of LC-MS/MS Parameters for Atazanavir Quantification using a Deuterated Internal Standard

| Parameter | Human Hair Analysis[1] | Human Mononuclear Cell (MNC) Extract Analysis[2] |

| Chromatography Column | BDS C-18 (5 µm, 4.6 x 100 mm) | Not Specified |

| Mobile Phase | 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate | Not Specified |

| Flow Rate | 0.8 mL/min | Not Specified |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Not Specified |

| Mass Transition (MRM) | Atazanavir: m/z 705.3 → 168.0Atazanavir-d5 IS: m/z 710.2 → 168.0 | Not Specified |

| Linear Range | 0.0500 to 20.0 ng/mg | Atazanavir: 0.0200 to 10.0 fmol/µl |

| Internal Standard Used | Atazanavir-d5 | Atazanavir-13C6 |

Note: While the provided references use Atazanavir-d5 and Atazanavir-13C6, the principles and parameters are directly applicable to this compound, with an adjustment to the mass transition of the internal standard.

Experimental Protocol: Quantification of Atazanavir in Human Hair[1]

This protocol outlines the extraction and analysis of Atazanavir from human hair samples, a method increasingly used to monitor long-term drug adherence.

Materials:

-

Atazanavir and this compound standards

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Acetic Acid

-

Ammonium Acetate

-

0.2 M Sodium Phosphate buffer (pH 9.4)

-

Methyl tert-butyl ether (MTBE)

-

Ethyl acetate (EA)

-

Trifluoroacetic acid (TFA)

-

BDS C-18 column (5 µm, 4.6 x 100 mm)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Wash hair samples to remove external contaminants.

-

Weigh 2 mg of cut blank hair into borosilicate glass test tubes.

-

Spike samples with known concentrations of Atazanavir for standard curve and quality control (QC) samples.

-

Add a fixed amount of this compound working solution to all samples (except blanks) as the internal standard.

-

-

Extraction:

-

Add MeOH/TFA solution to the hair samples.

-

Incubate to extract the drug from the hair matrix.

-

Add 0.2 M sodium phosphate buffer (pH 9.4).

-

Perform liquid-liquid extraction with 3 mL of MTBE/EA (1:1, v/v).

-

Centrifuge at 3000 rpm for 10 minutes.

-

Freeze the aqueous layer in a methanol/dry ice bath.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 200 µL of 50% ACN.

-

Inject a 2 µL aliquot into the LC-MS/MS system.

-

Analyze using the parameters outlined in Table 1.

-

Workflow for Atazanavir Quantification in Hair Samples

Caption: Workflow for Atazanavir quantification in hair.

Pharmacokinetic (PK) Studies

This compound is crucial for defining the pharmacokinetic profile of Atazanavir. By enabling precise measurement of drug concentrations in plasma over time, researchers can determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters of Atazanavir

| Parameter | Atazanavir 400mg once daily[3] | Atazanavir 300mg + Ritonavir 100mg once daily[4] | Atazanavir during Pregnancy (3rd Trimester) with Cobicistat[5] |

| Cmax (Maximum Concentration) | ~5.23 µg/mL (ritonavir-boosted)[1] | 2897 ng/mL | Median: 1.63 µg/mL |

| Cmin (Trough Concentration) | 273 ng/mL | 526 ng/mL | Median: 0.21 µg/mL |

| AUC (Area Under the Curve) | Increased by 70% with a light meal[3] | 28,605 ng·h/mL | Median: 22.1 µg*hr/mL |

| Tmax (Time to Cmax) | ~2.5 hours[6] | Not Specified | Median: 3.0 hours |

| Elimination Half-life (t1/2) | ~7 hours[3] | Not Specified | Not Specified |

Note: These values are illustrative and can vary based on patient populations and co-administered drugs.

Logical Flow of a Pharmacokinetic Study

Caption: Pharmacokinetic study workflow.

Drug-Drug Interaction (DDI) Studies

Atazanavir is metabolized primarily by the cytochrome P450 3A (CYP3A) isoenzymes[1][7]. Therefore, its concentration can be significantly altered by co-administered drugs that induce or inhibit this enzyme system. Accurate quantification using this compound is vital to assess the clinical significance of these interactions.

Table 3: Impact of Co-administered Drugs on Atazanavir Pharmacokinetics

| Co-administered Drug | Effect on Atazanavir | Pharmacokinetic Change | Recommendation |

| Ritonavir (CYP3A4 Inhibitor) | Increases Atazanavir levels | AUC increased 3- to 4-fold; Cmin increased ~10-fold[3] | Used as a pharmacokinetic booster for Atazanavir |

| Efavirenz (CYP3A4 Inducer) | Decreases Atazanavir levels | Atazanavir concentrations decreased by 75%[3] | Co-administration requires dose adjustment or is not recommended. |

| Tenofovir Disoproxil Fumarate | Decreases Atazanavir levels | Atazanavir AUC, Cmax, and Cmin decreased by 22%, 16%, and 23%, respectively | Monitor for therapeutic effectiveness. |

| Rifampicin (Strong CYP3A4 Inducer) | Drastically decreases Atazanavir levels | Atazanavir Ctau and AUC reduced by 96% and 85%, respectively, with standard dosing[8] | Co-administration is generally contraindicated or requires significant dose adjustments. |

| Famotidine (H2-receptor antagonist) | Decreases Atazanavir levels | Simultaneous administration reduced Atazanavir AUC by 18% and Cmin by 28% when boosted with ritonavir[9] | Staggering the administration times can mitigate the interaction. |

Signaling Pathway Illustrating Atazanavir Metabolism and Drug Interactions

Caption: Atazanavir metabolism and DDI pathway.

Conclusion

This compound is an indispensable tool in HIV research, enabling the precise and accurate quantification of Atazanavir in a variety of biological matrices. Its application is fundamental to the validation of bioanalytical methods, the characterization of pharmacokinetic profiles, and the assessment of drug-drug interactions, all of which are critical for optimizing HIV therapy and developing new treatment strategies.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and inhibitory quotient of atazanavir/ritonavir versus lopinavir/ritonavir in HIV-infected, treatment-naive patients who participated in the CASTLE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-Drug Interactions in HIV-Infected Patients [medscape.org]

Troubleshooting & Optimization

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Atazanavir in plasma, with a focus on overcoming matrix effects using its deuterated internal standard, Atazanavir-d18.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Atazanavir in plasma samples using LC-MS/MS.

Question: My Atazanavir signal is showing poor reproducibility and accuracy. What could be the cause?

Answer: Poor reproducibility and accuracy in Atazanavir quantification are often attributable to matrix effects, which are interferences from endogenous components in plasma that can cause ion suppression or enhancement. The choice of sample preparation method is critical in mitigating these effects. A comparative study has shown that different extraction techniques have varying degrees of success in minimizing matrix interference. For instance, while protein precipitation (PP) is a simpler method, it often results in severe ion suppression. Liquid-liquid extraction (LLE) offers better cleanup than PP, but solid-phase extraction (SPE) has been demonstrated to be the most effective at circumventing ion suppression for Atazanavir analysis in human plasma.[1]

To systematically troubleshoot, consider the following:

-

Review your Sample Preparation Method: If you are using protein precipitation, consider switching to solid-phase extraction. SPE has been shown to provide higher mean relative recovery and reduced absolute matrix effect.[1]

-

Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound is highly recommended. Since this compound is structurally and physicochemically very similar to Atazanavir, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated for, leading to improved accuracy and precision.

-

Optimize Chromatographic Conditions: Ensure that the chromatographic separation is adequate to resolve Atazanavir from other co-eluting matrix components. Poor retention on the analytical column can exacerbate matrix effects.[1]

Question: I am observing significant ion suppression in my analysis. How can I identify and mitigate this?

Answer: Ion suppression is a common manifestation of matrix effects where the signal of the analyte of interest is reduced. To address this, a systematic approach is necessary:

-

Assessment of Matrix Effect: A post-column infusion experiment can be performed to qualitatively assess ion suppression. In this technique, a constant flow of Atazanavir solution is infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. A dip in the baseline signal at the retention time of Atazanavir indicates the presence of co-eluting components that are causing ion suppression.

-

Choice of Extraction Method: As indicated in the table below, the choice of sample extraction method significantly impacts the degree of matrix effect. Solid-phase extraction (SPE) is generally superior to protein precipitation (PP) and liquid-liquid extraction (LLE) in removing interfering phospholipids and other matrix components.[1]

Quantitative Data Summary

The following tables summarize key performance metrics for different sample preparation methods for Atazanavir analysis in plasma.

Table 1: Comparison of Sample Preparation Techniques for Atazanavir Analysis

| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Matrix Effect | Severe Ion Suppression | Moderate Ion Suppression | Minimal Ion Suppression[1] |

| Mean Relative Recovery | Not Reported | Not Reported | 84.9%[1] |

| Absolute Matrix Effect | Not Reported | Not Reported | 93.2%[1] |

| Precision (%CV) of Relative Matrix Effect | Not Reported | Not Reported | 2.41[1] |

Table 2: Performance of a Validated UPLC-MS/MS Method for Atazanavir using SPE and this compound

| Parameter | Atazanavir |

| Linearity Range (ng/mL) | 5.0–6000[2] |

| Intra-batch Precision (%CV) | 0.8 - 7.3[2] |

| Inter-batch Precision (%CV) | 0.8 - 7.3[2] |

| Accuracy (%) | 91.3 - 104.4[2] |

| Mean Extraction Recovery (%) | 97.35 - 101.06[2] |

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for the analysis of Atazanavir in plasma.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a validated method for the simultaneous determination of Atazanavir and other protease inhibitors in human plasma.[2]

-

Sample Pre-treatment: To 50 µL of human plasma, add the internal standard solution (this compound).

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Waters Acquity UPLC C18) with methanol followed by an equilibration step with 10 mM ammonium formate, pH 4.0.[2]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove polar interferences while retaining Atazanavir and this compound.

-

Elution: Elute Atazanavir and this compound from the cartridge using an appropriate elution solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis Conditions

The following are typical LC-MS/MS parameters for Atazanavir analysis:

-

LC System: UPLC system (e.g., Waters Acquity)[2]

-

Analytical Column: C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm)[2]

-

Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[2]

-

Flow Rate: 0.300 mL/min[2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Atazanavir and this compound.

Visualizations

Experimental Workflow for Atazanavir Analysis in Plasma

Caption: Workflow for Atazanavir quantification in plasma.

Troubleshooting Logic for Poor Accuracy and Precision

Caption: Decision tree for troubleshooting Atazanavir analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard?

A1: this compound is a stable isotope-labeled version of Atazanavir. This means it is chemically identical to the analyte but has a different mass. Because of this, it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss during preparation or signal variation due to matrix effects will affect both the analyte and the internal standard to the same extent. By using the ratio of their signals for quantification, these variations are canceled out, leading to a more accurate and precise measurement.

Q2: What are "matrix effects" in the context of plasma analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (in this case, plasma). These components can include salts, lipids, and proteins. The effect can be either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can lead to inaccurate quantification if not properly addressed.

Q3: Can I use a different internal standard that is not a deuterated version of Atazanavir?

A3: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for LC-MS/MS bioanalysis. This is because it is the best way to compensate for matrix effects and variability in extraction recovery. A different compound, even if structurally similar, may not co-elute perfectly with Atazanavir and may not experience the exact same degree of ion suppression or enhancement, leading to less reliable results.

Q4: My lab only has the capability for protein precipitation. What can I do to improve my results?

A4: If you are limited to protein precipitation, there are still steps you can take to improve your results, although it may not be as effective as switching to SPE.

-

Optimize the precipitating agent and volume: Different organic solvents (like acetonitrile or methanol) can be tested to see which provides the cleanest extract for your specific application.

-

Dilute the sample: Diluting the plasma sample before precipitation can reduce the overall concentration of matrix components.

-

Improve chromatography: A longer chromatographic run time or a different column chemistry might help to separate Atazanavir from the majority of the interfering components.

-

Use this compound: Even with a less effective cleanup, the use of a deuterated internal standard is crucial to compensate for the significant matrix effects expected with protein precipitation.

Q5: How do I validate my method for Atazanavir analysis in plasma?

A5: Bioanalytical method validation should be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters to assess include:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve and Linearity

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

-

Lower Limit of Quantification (LLOQ)

References

- 1. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient separation of Atazanavir and its deuterated internal standard, Atazanavir-d18.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC method for Atazanavir and this compound separation?

A common starting point for method development involves a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic modifier (typically acetonitrile or methanol).[1][2][3] A gradient elution is often preferred to ensure good peak shape and resolution.

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are used in quantitative mass spectrometry-based assays to improve accuracy and precision.[1][4][5] Since this compound is structurally and chemically very similar to Atazanavir, it co-elutes or elutes very closely, experiencing similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations during sample preparation and analysis.

Q3: Is baseline separation between Atazanavir and this compound necessary?

For LC-MS/MS analysis, baseline separation is not always required. The mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z).[1] However, significant co-elution can sometimes lead to ion suppression, where the ionization of one compound is affected by the presence of the other. Therefore, achieving at least partial chromatographic separation is often beneficial.

Q4: What are the common mass transitions (MRM) for Atazanavir and a deuterated internal standard?

For Atazanavir, a common multiple reaction monitoring (MRM) transition is MH+ m/z 705.3 to m/z 168.0. For a deuterated internal standard like Atazanavir-d5, the transition would be MH+ m/z 710.2 to m/z 168.0.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC separation of Atazanavir and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

| Possible Cause | Troubleshooting Steps |

| Secondary Interactions with Column Silanols | Atazanavir is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[6] Solution: 1. Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a column with proper end-capping to minimize exposed silanols. 3. Increase Buffer Concentration: A higher buffer concentration (10-25 mM) can help mask silanol interactions.[6] |

| Column Overload | Injecting too high a concentration of the analytes can lead to peak fronting or tailing.[7] Solution: 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more diluted sample solution. |

| Column Degradation | Voids in the column or contamination can cause distorted peak shapes.[8] Solution: 1. Use a Guard Column: Protect the analytical column from contaminants.[9] 2. Flush the Column: Wash the column with a strong solvent. 3. Replace the Column: If the problem persists, the column may need to be replaced. |

Issue 2: Inconsistent Retention Times

| Possible Cause | Troubleshooting Steps |

| Mobile Phase Composition Changes | Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time shifts. Solution: 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. 2. Degas the Mobile Phase: Remove dissolved gases to prevent pump cavitation. 3. Use Solvent Bottle Caps: Minimize evaporation of volatile organic solvents. |

| Pump Issues | Leaks or malfunctioning pump seals can lead to inconsistent flow rates. Solution: 1. Inspect for Leaks: Check all fittings and connections. 2. Perform Pump Maintenance: Regularly service pump seals and check valves. |

| Column Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: 1. Use a Column Oven: Maintain a constant and controlled column temperature. |

Issue 3: Low Signal Intensity or Ion Suppression

| Possible Cause | Troubleshooting Steps |

| Matrix Effects | Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of Atazanavir and this compound. Solution: 1. Improve Sample Preparation: Employ a more effective extraction method (e.g., solid-phase extraction) to remove interfering substances. 2. Optimize Chromatography: Adjust the gradient to separate the analytes from the majority of the matrix components. |

| Suboptimal Mass Spectrometer Settings | Incorrect ion source parameters or collision energies can result in poor signal. Solution: 1. Tune the Mass Spectrometer: Optimize parameters such as nebulizer gas, drying gas flow, and temperature for Atazanavir. 2. Optimize Collision Energy: Determine the optimal collision energy for the desired fragmentation. |

Experimental Protocols

Protocol 1: LC-MS/MS Method for Atazanavir in Human Hair [1]

-

Chromatographic System:

-

Column: BDS C-18, 5 µm, 4.6 x 100 mm

-

Mobile Phase: 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate

-

Flow Rate: 0.8 mL/min

-

Elution: Isocratic

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Atazanavir: MH+ m/z 705.3 → m/z 168.0

-

Atazanavir-d5 (Internal Standard): MH+ m/z 710.2 → m/z 168.0

-

-

Protocol 2: UPLC-MS/MS Method for Atazanavir in Mouse Serum and Tissues [2]

-

Chromatographic System:

-

Column: ACQUITY UPLC® BEH Shield RP18

-

Mobile Phase A: 5% acetonitrile in methanol

-

Mobile Phase B: 7.5 mM ammonium acetate (pH 4.0)

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

Hold at 70% A for 5.0 min

-

Linear ramp to 90% A in 0.1 min

-

Hold at 90% A for 0.8 min

-

Return to 70% A in 0.1 min

-

Re-equilibrate for 1.0 min

-

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive and negative modes

-

Internal Standard: Lopinavir

-

Data Presentation

Table 1: Summary of LC Methods for Atazanavir Analysis

| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |

| Analyte(s) | Atazanavir | Atazanavir, Ritonavir, Indinavir, Efavirenz | Atazanavir Sulfate, Ritonavir |

| Internal Standard | Atazanavir-d5 | Lopinavir | Not specified |

| Column | BDS C-18 (5 µm, 4.6 x 100 mm) | ACQUITY UPLC® BEH Shield RP18 | Waters Symmetry C18 (3.5 µm, 250 x 4.6 mm) |

| Mobile Phase | 55% ACN, 45% H₂O, 0.15% Acetic Acid, 4 mM Ammonium Acetate | A: 5% ACN in MeOH; B: 7.5 mM Ammonium Acetate (pH 4.0) | 60% Acetonitrile, 40% 0.1% o-Phosphoric Acid in Water |

| Flow Rate | 0.8 mL/min | 0.3 mL/min | 1.0 mL/min |

| Elution Type | Isocratic | Gradient | Isocratic |

| Detection | MS/MS | MS/MS | UV at 236 nm |

| Retention Time | Not specified | < 7 min | Atazanavir: 2.95 min |

Visualizations

Caption: Experimental workflow for Atazanavir analysis.

Caption: Troubleshooting decision tree for LC issues.

References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mastelf.com [mastelf.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of Atazanavir-d8. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Peak Shape for Atazanavir-d8

Poor peak shape can compromise the accuracy and precision of your analytical results.[1][2][3] This guide provides a systematic approach to identifying and resolving common issues leading to peak tailing, fronting, or splitting for Atazanavir-d8.

Question: My Atazanavir-d8 peak is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][4] It can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps for Peak Tailing:

-

Check Column Condition:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic Atazanavir molecule, causing tailing.[3]

-

Solution: Use a well-end-capped C18 column or a column with a polar-embedded phase to shield these interactions. Several methods for Atazanavir have successfully used modern, proprietary end-capped columns to achieve excellent peak shape.[5]

-

-

Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column inlet frit or packing material can distort peak shape.[1][6]

-

Solution: If a guard column is in use, replace it. If not, try backflushing the analytical column. If the problem persists, the column may need to be replaced.[1]

-

-

Column Degradation: Operating at a pH outside the column's recommended range (typically 2-8) can lead to the degradation of the stationary phase.[1]

-

Solution: Ensure the mobile phase pH is within the stable range for your column.

-

-

-

Optimize Mobile Phase:

-

Inappropriate pH: The pH of the mobile phase is critical for controlling the ionization state of Atazanavir and minimizing secondary interactions. Several successful methods utilize a buffered mobile phase with a pH between 3.5 and 5.0.[7][8][9]

-

Solution: Adjust the mobile phase pH. A lower pH (e.g., 3.55 with acetic acid) has been shown to produce symmetrical peaks.[7] Using a buffer, such as a phosphate buffer, helps maintain a stable pH.

-

-

Insufficient Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the on-column pH.

-